molecular formula C15H17NO5 B114470 Obscurolide A1 CAS No. 144397-99-9

Obscurolide A1

Cat. No. B114470
CAS RN: 144397-99-9
M. Wt: 291.3 g/mol
InChI Key: IZSWILLJDXDGDJ-FARCUNLSSA-N
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Description

Obscurolide A1 is a natural butyrolactone isolated from S. viridochromogenes . It inhibits calcium/calmodulin-dependent phosphodiesterase from bovine brain, presumably PDE1 (IC50 = 15 mM) .


Molecular Structure Analysis

This compound has a molecular formula of C15H17NO5 and a molecular weight of 291.3 . It contains 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 secondary amine (aromatic) .


Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, the available information does not provide a comprehensive analysis of the physical and chemical properties of this compound.

Scientific Research Applications

Metabolic Products and Biological Activity

Obscurolide A1, a novel class of butyrolactones, was identified as part of the obscurolides (A1 to A4) isolated from the culture filtrate of Streptomyces viridochromogenes. These compounds have been found to exhibit weak inhibitory activity against calcium/calmodulin-dependent and independent phosphodiesterases from bovine. The study focused on the production, isolation, structural elucidation, and biological activities of these compounds, providing insights into their potential biochemical applications and interactions (Hoff et al., 1992).

Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Obscurolide A1 . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

4-[[2-[(E)-3-hydroxybut-1-enyl]-5-oxooxolan-3-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-9(17)2-7-13-12(8-14(18)21-13)16-11-5-3-10(4-6-11)15(19)20/h2-7,9,12-13,16-17H,8H2,1H3,(H,19,20)/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSWILLJDXDGDJ-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1C(CC(=O)O1)NC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144397-99-9
Record name Obscurolide A1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144397999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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